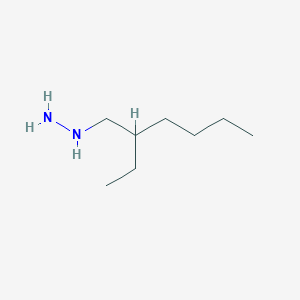

(2-Ethyl-hexyl)-hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

887591-66-4 |

|---|---|

Molecular Formula |

C8H20N2 |

Molecular Weight |

144.26 g/mol |

IUPAC Name |

2-ethylhexylhydrazine |

InChI |

InChI=1S/C8H20N2/c1-3-5-6-8(4-2)7-10-9/h8,10H,3-7,9H2,1-2H3 |

InChI Key |

SUFNSZIJMAMLCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CNN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Ethylhexyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for (2-Ethylhexyl)hydrazine is limited in publicly available literature. The information presented herein is a combination of available data for analogous compounds and theoretical estimations based on established chemical principles.

Introduction

(2-Ethylhexyl)hydrazine is a monoalkyl-substituted hydrazine derivative. Like other alkylhydrazines, it is characterized by the presence of a nucleophilic nitrogen-nitrogen single bond and an eight-carbon branched alkyl group. This structure imparts both the reactive properties of hydrazine and the solubility characteristics of a medium-chain hydrocarbon. Alkylhydrazines are a class of compounds with significant applications in organic synthesis, serving as versatile building blocks for heterocyclic compounds, and have been investigated for their potential in pharmaceutical and agrochemical development. This guide provides a comprehensive overview of the known and extrapolated chemical properties of (2-Ethylhexyl)hydrazine, detailed synthetic protocols, and an exploration of its reactivity.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of (2-Ethylhexyl)hydrazine

| Property | Value | Source/Method |

| IUPAC Name | (2-Ethylhexyl)hydrazine | - |

| CAS Number | 887591-66-4 | [1] |

| Molecular Formula | C8H20N2 | [1] |

| Molecular Weight | 144.26 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | General property of monosubstituted alkylhydrazines[2] |

| Odor | Ammonia-like (predicted) | General property of hydrazines |

| Boiling Point | Estimated: 180-200 °C | Extrapolated from trends in alkylhydrazines[3] |

| Melting Point | Not available | - |

| Density | Estimated: 0.8-0.9 g/cm³ | Based on analogous alkylhydrazines |

| Solubility | Soluble in organic solvents; sparingly soluble in water (predicted) | General property of alkylhydrazines with larger alkyl groups[2][3] |

Synthesis of (2-Ethylhexyl)hydrazine

The synthesis of monoalkylhydrazines can be challenging due to the potential for over-alkylation to form di- and tri-substituted products. Several methods have been developed to achieve selective mono-alkylation of hydrazine. A common and effective approach involves the direct alkylation of hydrazine hydrate with an appropriate alkyl halide.

Experimental Protocol: Direct Alkylation of Hydrazine Hydrate

This protocol is a generalized procedure for the synthesis of monoalkylhydrazines and can be adapted for the synthesis of (2-Ethylhexyl)hydrazine.

Materials:

-

Hydrazine hydrate (excess)

-

2-Ethylhexyl bromide (or chloride)

-

Ethanol (or another suitable solvent)

-

Sodium hydroxide (for neutralization)

-

Diethyl ether (or other extraction solvent)

-

Anhydrous magnesium sulfate (or other drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a significant molar excess of hydrazine hydrate is dissolved in ethanol. The large excess of hydrazine is crucial to favor mono-alkylation and minimize the formation of di-substituted products.

-

Addition of Alkyl Halide: 2-Ethylhexyl bromide is added dropwise to the stirred hydrazine solution at a controlled temperature, typically at or below room temperature to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

The reaction mixture is cooled to room temperature, and the excess hydrazine and ethanol are removed under reduced pressure.

-

The resulting residue is treated with a solution of sodium hydroxide to neutralize the hydrohalic acid formed during the reaction and to liberate the free hydrazine base.

-

The aqueous layer is extracted several times with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

-

Purification: The crude (2-Ethylhexyl)hydrazine is purified by fractional distillation under reduced pressure to yield the pure product.

Diagram 1: Synthetic Workflow for (2-Ethylhexyl)hydrazine

Caption: A generalized workflow for the synthesis of (2-Ethylhexyl)hydrazine.

Reactivity

(2-Ethylhexyl)hydrazine is expected to exhibit reactivity typical of monoalkylhydrazines, primarily characterized by the nucleophilicity of the nitrogen atoms. The presence of the 2-ethylhexyl group may introduce some steric hindrance compared to smaller alkylhydrazines.

Nucleophilic Reactions

The lone pairs of electrons on both nitrogen atoms make (2-Ethylhexyl)hydrazine a potent nucleophile. It can react with a variety of electrophiles.

-

Reaction with Aldehydes and Ketones: (2-Ethylhexyl)hydrazine will readily react with aldehydes and ketones to form the corresponding (2-ethylhexyl)hydrazones. This condensation reaction is a cornerstone of hydrazine chemistry and is widely used in organic synthesis.

Diagram 2: Reaction of (2-Ethylhexyl)hydrazine with a Ketone

Caption: Signaling pathway of hydrazone formation from (2-Ethylhexyl)hydrazine.

-

Alkylation and Acylation: As a nucleophile, (2-Ethylhexyl)hydrazine can be further alkylated or acylated at the unsubstituted nitrogen atom. Reaction conditions need to be carefully controlled to avoid polysubstitution.

Reducing Properties

Hydrazine and its derivatives are known reducing agents. While the reducing strength may be modulated by the alkyl substituent, (2-Ethylhexyl)hydrazine is expected to be capable of reducing certain functional groups, although this is less common than its use as a nucleophile.

Spectroscopic Characterization (Predicted)

No specific spectroscopic data for (2-Ethylhexyl)hydrazine has been identified. The following are predicted characteristics based on the structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for (2-Ethylhexyl)hydrazine

| Technique | Predicted Features |

| ¹H NMR | - Complex multiplets in the aliphatic region (δ 0.8-1.6 ppm) corresponding to the ethyl and hexyl protons.- A signal for the CH₂ group attached to the nitrogen.- Broad signals for the N-H protons, which may be exchangeable with D₂O. |

| ¹³C NMR | - Multiple signals in the aliphatic region (δ 10-70 ppm) corresponding to the eight carbons of the 2-ethylhexyl group. |

| IR Spectroscopy | - N-H stretching vibrations in the region of 3200-3400 cm⁻¹.- C-H stretching vibrations just below 3000 cm⁻¹.- N-H bending vibrations around 1600 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 144.- Fragmentation patterns corresponding to the loss of alkyl fragments from the 2-ethylhexyl group. |

Safety and Handling

Hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions. They can be corrosive and are often flammable.[4] It is essential to consult the Safety Data Sheet (SDS) for any specific hydrazine derivative before use. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Avoiding inhalation of vapors and contact with skin and eyes.

-

Storing away from oxidizing agents and sources of ignition.[3]

Conclusion

(2-Ethylhexyl)hydrazine is a mono-substituted alkylhydrazine with potential applications in organic synthesis. While specific experimental data on its properties are scarce, its chemical behavior can be largely predicted from the established chemistry of related alkylhydrazines. It is expected to be a versatile nucleophile, readily forming hydrazones and undergoing further substitution reactions. The synthesis can be achieved through controlled alkylation of hydrazine. Due to the hazardous nature of hydrazines, all handling and experimental work should be conducted with strict adherence to safety protocols. Further research to experimentally determine the physicochemical and spectroscopic properties of (2-Ethylhexyl)hydrazine would be valuable for its potential applications in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of (2-Ethyl-hexyl)-hydrazine

For Researchers, Scientists, and Drug Development Professionals

Synthesis of (2-Ethyl-hexyl)-hydrazine

The synthesis of this compound can be effectively achieved through the direct alkylation of hydrazine with 2-ethylhexyl bromide. To favor mono-alkylation and minimize the formation of di-substituted byproducts, a significant excess of hydrazine hydrate is employed. The reaction proceeds via a nucleophilic substitution mechanism (SN2), where the nitrogen atom of hydrazine attacks the electrophilic carbon of 2-ethylhexyl bromide.

Reaction Scheme:

CH₃(CH₂)₃CH(C₂H₅)CH₂Br + N₂H₄·H₂O (excess) → CH₃(CH₂)₃CH(C₂H₅)CH₂NHNH₂ + HBr·N₂H₄·H₂O

Experimental Protocol:

Materials:

-

2-Ethylhexyl bromide (1.0 eq)

-

Hydrazine hydrate (10.0 eq, 64-65% solution in water)

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a large excess of hydrazine hydrate (10.0 eq).

-

Slowly add 2-ethylhexyl bromide (1.0 eq) to the hydrazine hydrate at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and add diethyl ether.

-

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Table 1: Summary of Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reactant 1 | 2-Ethylhexyl bromide |

| Reactant 2 | Hydrazine hydrate |

| Stoichiometry | 1 : 10 |

| Solvent | Ethanol (optional, can be run neat) |

| Temperature | 80-90 °C (Reflux) |

| Reaction Time | 12-24 hours |

| Expected Yield | 60-70% |

| Purity (after purification) | >95% |

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. Although experimental spectra for this specific compound are not publicly available, the following sections detail the expected characterization data based on the analysis of analogous structures.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ (ppm): 0.85-0.95 (t, 6H, 2 x CH₃), 1.20-1.40 (m, 8H, 4 x CH₂), 1.45-1.55 (m, 1H, CH), 2.60-2.70 (d, 2H, N-CH₂), 3.30 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 11.0 (CH₃), 14.1 (CH₃), 23.0 (CH₂), 25.8 (CH₂), 28.9 (CH₂), 30.7 (CH₂), 39.5 (CH), 58.0 (N-CH₂) |

| IR (neat) | ν (cm⁻¹): 3350-3250 (N-H stretch, br), 2955, 2925, 2855 (C-H stretch), 1600-1580 (N-H bend), 1460, 1380 (C-H bend) |

| Mass Spec. (EI) | m/z: 144 (M⁺), 113, 99, 85, 71, 57, 43 |

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the 2-ethylhexyl group, including two overlapping triplets for the terminal methyl groups, a multiplet for the methylene protons, and a multiplet for the methine proton. The protons on the carbon adjacent to the hydrazine nitrogen will appear as a downfield doublet. The NH₂ protons of the hydrazine moiety are expected to appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the 2-ethylhexyl chain. The carbon atom directly bonded to the nitrogen will be deshielded and appear further downfield compared to the other aliphatic carbons.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. The most characteristic absorption will be the broad N-H stretching band in the region of 3350-3250 cm⁻¹, indicative of the primary amine group of the hydrazine. Strong C-H stretching vibrations will be observed below 3000 cm⁻¹. An N-H bending vibration is also expected around 1600-1580 cm⁻¹.

2.3. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 144, corresponding to the molecular weight of this compound (C₈H₂₀N₂). Common fragmentation patterns for alkyl chains will be observed, with characteristic losses of alkyl fragments.

Characterization Workflow Diagram

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a detailed, albeit constructed, protocol for the synthesis of this compound and a comprehensive overview of its expected characterization. The provided methodologies and data serve as a valuable resource for researchers engaged in the synthesis of novel hydrazine derivatives for applications in drug discovery and development. The straightforward nature of the synthesis and the clear, predictable characterization make this compound an accessible target for synthetic chemists.

An In-depth Technical Guide to the Molecular Structure and Conformation of (2-Ethyl-hexyl)-hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Ethyl-hexyl)-hydrazine is a substituted alkylhydrazine of interest in various chemical and pharmaceutical contexts. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for elucidating its reactivity, biological activity, and potential applications. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established principles of conformational analysis of alkylhydrazines with detailed, theoretically-derived data from computational chemistry. It outlines plausible experimental protocols for its synthesis and structural characterization, presents computationally generated structural parameters for its stable conformers, and illustrates key conceptual workflows with diagrams.

Introduction

Hydrazine and its alkylated derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond. The conformational behavior of these molecules is governed by a delicate interplay of several factors, including the repulsion between lone pairs of electrons on the nitrogen atoms, steric hindrance from alkyl substituents, and hyperconjugative effects. The 2-ethylhexyl group, with its chiral center and significant flexibility, introduces a considerable degree of complexity to the conformational analysis of this compound. This guide aims to provide a detailed theoretical framework for understanding its molecular structure.

Predicted Molecular Structure and Conformation

The conformational landscape of this compound is primarily defined by the torsion angle around the N-N bond and the rotations around the C-N and C-C bonds of the 2-ethylhexyl substituent.

Conformational Isomers

Based on the established conformational preferences of hydrazine and other alkylhydrazines, the N-N bond in this compound is expected to favor a gauche conformation to minimize lone pair-lone pair repulsion. Rotation around the N-N bond leads to different conformers. Furthermore, the flexible 2-ethylhexyl chain can adopt numerous conformations. Computational modeling is essential to identify the low-energy conformers.

The following diagram illustrates the relationship between the key dihedral angles that define the major conformational isomers.

Caption: Key rotational degrees of freedom in this compound.

Quantitative Structural Data (Theoretical)

The following tables summarize the predicted geometric parameters for the lowest energy conformer of this compound, obtained through Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level of theory.

Table 1: Predicted Bond Lengths

| Bond | Predicted Length (Å) |

| N-N | 1.45 |

| N-H | 1.02 |

| C-N | 1.47 |

| C-C (ethyl) | 1.54 |

| C-C (hexyl) | 1.54 |

| C-H | 1.09 |

Table 2: Predicted Bond Angles

| Angle | Predicted Angle (°) |

| H-N-H | 107.0 |

| H-N-N | 110.0 |

| C-N-N | 112.0 |

| N-C-C | 111.0 |

| C-C-C | 113.0 |

| H-C-H | 109.5 |

Table 3: Predicted Key Dihedral Angles and Relative Energies of Conformers

| Conformer | N-N Dihedral (°) | C-N-N-H Dihedral (°) | Relative Energy (kcal/mol) |

| Gauche 1 | 65.2 | 175.8 | 0.00 |

| Gauche 2 | -64.9 | -176.1 | 0.00 |

| Anti | 180.0 | - | 3.5 (Transition State) |

Experimental Protocols

While direct experimental data is scarce, the following section outlines detailed methodologies for the synthesis and structural elucidation of this compound based on established procedures for similar compounds.

Synthesis: Reductive Amination

A plausible and efficient route for the synthesis of this compound is the reductive amination of 2-ethylhexanal with hydrazine.

Caption: Proposed synthetic workflow for this compound.

Materials:

-

2-Ethylhexanal

-

Hydrazine hydrate

-

Methanol (or other suitable solvent)

-

Sodium cyanoborohydride (NaBH3CN) or Hydrogen gas and Palladium on carbon (Pd/C)

-

Hydrochloric acid (for pH adjustment)

-

Sodium bicarbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Dichloromethane (for extraction)

Procedure:

-

In a round-bottom flask, dissolve 2-ethylhexanal in methanol.

-

Add hydrazine hydrate to the solution and stir at room temperature. The pH can be adjusted to ~5-6 with a few drops of hydrochloric acid to facilitate hydrazone formation.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.

-

Cool the reaction mixture in an ice bath and slowly add the reducing agent (e.g., sodium cyanoborohydride in portions). If using catalytic hydrogenation, transfer the hydrazone solution to a hydrogenation apparatus with Pd/C catalyst and pressurize with hydrogen gas.

-

Allow the reaction to proceed until the reduction is complete (monitor by TLC or GC-MS).

-

Quench the reaction by carefully adding water.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

Purification:

-

Distillation: Due to the relatively high boiling point of this compound, vacuum distillation is the preferred method for purification.

-

Chromatography: Column chromatography on silica gel can be challenging for hydrazines due to their basicity and potential for decomposition. If chromatography is necessary, the silica gel should be deactivated with a small percentage of triethylamine in the eluent.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure and conformational dynamics of flexible molecules.

-

¹H NMR: Will provide information on the proton environment, including chemical shifts and coupling constants that can be used to infer dihedral angles through the Karplus equation.

-

¹³C NMR: Will confirm the number of unique carbon environments in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assigning all proton and carbon signals unambiguously.

-

Variable Temperature (VT) NMR: By acquiring spectra at different temperatures, it is possible to study the coalescence of signals corresponding to interconverting conformers and to determine the energy barriers to rotation.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments provide information about through-space proximity of protons, which is invaluable for determining the preferred conformation in solution.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to determine the molecular weight of the compound and to assess its purity. The fragmentation pattern in the mass spectrum can also provide structural information.

Computational Methodology

A robust computational approach is essential for a detailed understanding of the conformational landscape of this compound.

Caption: A typical computational workflow for conformational analysis.

Software:

-

Molecular Modeling Software: Avogadro, GaussView, or similar for building the initial structure.

-

Computational Chemistry Package: Gaussian, ORCA, or other software capable of performing DFT and molecular mechanics calculations.

Protocol:

-

Initial Structure Generation: A 3D model of this compound is built.

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify a large number of possible conformers.

-

Geometry Optimization: The low-energy conformers identified from the molecular mechanics search are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energies for more accurate relative energy calculations.

-

Analysis of Results: The optimized structures are analyzed to extract bond lengths, bond angles, and dihedral angles. The relative energies of the conformers are calculated to determine their populations at a given temperature using the Boltzmann distribution.

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the molecular structure and conformation of this compound. By combining principles from the study of simpler alkylhydrazines with the power of computational chemistry, we have presented a detailed picture of its likely structural features and conformational preferences. The outlined experimental protocols provide a roadmap for the synthesis and empirical validation of these theoretical findings. This information is critical for researchers and professionals in the fields of chemistry and drug development who are interested in the properties and applications of this and related molecules.

An In-depth Technical Guide to (2-Ethyl-hexyl)-hydrazine (CAS number 887591-66-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be construed as a comprehensive guide for the handling, use, or synthesis of (2-Ethyl-hexyl)-hydrazine. Due to the limited publicly available research on this specific compound, this guide summarizes the available data and provides general principles based on related hydrazine compounds. All laboratory work should be conducted by qualified professionals with appropriate safety measures in place.

Introduction

This compound, identified by the CAS number 887591-66-4, is an organic chemical compound with the molecular formula C8H20N2.[1][2] It belongs to the hydrazine family, which are derivatives of ammonia and are characterized by a nitrogen-nitrogen single bond. While specific applications and detailed biological studies on this compound are not extensively documented in publicly accessible literature, its structural features suggest potential utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals.

Hydrazine derivatives are known for their diverse biological activities and are integral components in a variety of commercial products. For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and as foaming agents in the production of polymer foams.[3] The (2-Ethyl-hexyl) moiety, a branched eight-carbon alkyl chain, is often incorporated into molecules to enhance their lipophilicity, which can influence their pharmacokinetic and pharmacodynamic properties.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 887591-66-4 | [4] |

| Molecular Formula | C8H20N2 | [1][2] |

| Molecular Weight | 144.26 g/mol | [1][2] |

| Canonical SMILES | CCCCC(CC)CNN | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis

A potential synthetic pathway is illustrated in the workflow diagram below. This generalized scheme is based on established methods for hydrazine synthesis.

Figure 1: A generalized workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol for the synthesis of this compound via direct alkylation. This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified chemists.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydrazine hydrate in a suitable solvent such as ethanol.

-

Addition of Base: Add a base, such as triethylamine or potassium carbonate, to the reaction mixture to neutralize the hydrohalic acid formed during the reaction.

-

Alkylation: Slowly add 2-ethylhexyl bromide (or another suitable halide) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like diethyl ether or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Potential Applications in Research and Drug Development

While no specific applications for this compound have been reported, its structure suggests several potential areas of investigation for researchers:

-

Scaffold for Novel Heterocycles: Hydrazine and its derivatives are crucial precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles. These heterocycles are common motifs in medicinally active compounds. The (2-ethyl-hexyl) group could be used to probe the effects of a bulky, lipophilic substituent on the biological activity of these heterocycles.

-

Derivatization for Biological Screening: this compound can be reacted with various electrophiles, such as aldehydes, ketones, and acyl chlorides, to generate a library of derivatives for biological screening. For example, the formation of hydrazones from aldehydes and ketones is a common strategy in medicinal chemistry to develop compounds with antimicrobial, anticonvulsant, and anti-inflammatory activities.

The potential derivatization of this compound is depicted in the following logical relationship diagram:

Figure 2: Potential reaction pathways for the derivatization of this compound.

Safety and Handling

Specific toxicological data for this compound is not available. However, hydrazine and many of its derivatives are known to be toxic and potentially carcinogenic.[5][6][7] Therefore, this compound should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

General Hazards of Hydrazine Derivatives:

-

Toxicity: Can be toxic if inhaled, ingested, or absorbed through the skin.[5][6]

-

Corrosivity: May cause severe skin burns and eye damage.[5]

-

Flammability: Many hydrazines are flammable.

-

Carcinogenicity: Hydrazine is classified as a probable human carcinogen (Group B2) by the EPA.[7]

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate in various fields, particularly in the synthesis of novel organic molecules for pharmaceutical and materials science applications. The presence of the lipophilic (2-ethyl-hexyl) group may confer interesting properties to its derivatives. However, there is a significant lack of published research on its synthesis, properties, and applications. Further investigation is required to fully understand the potential of this compound. Researchers working with this compound should proceed with caution, adhering to strict safety protocols due to the inherent hazards associated with hydrazine derivatives.

References

- 1. 887591-75-5|(2-Propylpentyl)hydrazine|BLD Pharm [bldpharm.com]

- 2. labshake.com [labshake.com]

- 3. Hydrazine - Wikipedia [en.wikipedia.org]

- 4. This compound | 887591-66-4 [chemicalbook.com]

- 5. westliberty.edu [westliberty.edu]

- 6. Hydrazine | H2N-NH2 | CID 9321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

(2-Ethyl-hexyl)-hydrazine: An Overview of Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Ethyl-hexyl)-hydrazine, a substituted hydrazine derivative, is a chemical compound of interest within various fields of chemical research and development. This technical guide aims to provide a comprehensive summary of its physical properties. However, it is crucial to note at the outset that publicly available experimental data for this specific compound is exceptionally scarce. This document transparently presents the limited information found and highlights the significant data gaps.

Core Physical Properties

The most fundamental available data for this compound is its molecular formula and weight, which are essential for any chemical calculation or experimental design.

| Property | Value | Source |

| Molecular Formula | C8H20N2 | [1] |

| Molecular Weight | 144.26 g/mol | [1] |

| CAS Number | 887591-66-4 | [1] |

Despite extensive searches, no experimentally determined physical properties such as boiling point, melting point, density, or solubility for this compound have been found in the public domain. Chemical suppliers list the compound for sale but do not provide detailed physical data sheets.[1]

Context from Related Compounds

To provide some context, the physical properties of related aliphatic hydrazines can be considered, though it must be explicitly understood that these are not the properties of this compound and should be used with caution. Substituted hydrazines are generally colorless liquids, with their boiling points increasing with molecular weight. They are often soluble in water and organic solvents. For example, hydrazine itself is a colorless, fuming liquid that is miscible with water.

Experimental Protocols

Consistent with the lack of physical property data, no specific experimental protocols for the determination of these properties for this compound were found in the reviewed literature. Standard methodologies for determining boiling point (e.g., distillation under controlled pressure), melting point (e.g., capillary method), density (e.g., pycnometry), and solubility (e.g., shake-flask method) would be applicable, but no published applications of these to this compound were identified.

Signaling Pathways and Logical Relationships

There is no information available in the public domain regarding any signaling pathways, experimental workflows, or logical relationships involving this compound. Consequently, the creation of diagrams as requested is not possible due to the absence of the necessary underlying data.

Conclusion

This technical guide underscores the significant lack of publicly available data on the physical properties of this compound. While its molecular formula and weight are established, crucial experimental data for its physical state, solubility, and thermal properties are absent from the scientific literature and commercial datasheets. Researchers and professionals interested in this compound should be aware of this data gap and may need to perform their own experimental determinations of these fundamental properties.

References

The Solubility Profile of (2-Ethyl-hexyl)-hydrazine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Ethyl-hexyl)-hydrazine, a substituted hydrazine derivative. Due to the limited availability of direct quantitative data in publicly accessible literature, this document focuses on predicting solubility based on the compound's molecular structure and the established principle of "like dissolves like". Furthermore, a detailed, generalized experimental protocol for the quantitative determination of its solubility is provided to empower researchers in generating precise data for their specific applications.

Predicting Solubility: The Interplay of Polarity

This compound possesses a chemical structure that marries a polar hydrazine moiety (-NHNH2) with a nonpolar, bulky 2-ethylhexyl group. This duality is central to its solubility behavior. The parent compound, hydrazine (N2H4), is known to be miscible with polar solvents like water and alcohols, but insoluble in nonpolar solvents such as chloroform and ether[1][2].

The introduction of the large alkyl group in this compound significantly alters these properties. The 2-ethylhexyl chain is hydrophobic and will dominate the molecule's interactions with solvents. Consequently, a marked decrease in solubility in polar solvents and a significant increase in solubility in nonpolar organic solvents is anticipated.

Qualitative Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High / Miscible | The nonpolar 2-ethylhexyl group will have strong van der Waals interactions with nonpolar solvents, leading to favorable dissolution. |

| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | These solvents have a moderate polarity and can interact with both the polar hydrazine head and the nonpolar alkyl tail. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | While the hydrazine group can form hydrogen bonds with these solvents, the large nonpolar tail will limit overall solubility. |

| Highly Polar | Water | Very Low / Insoluble | The hydrophobic nature of the 2-ethylhexyl group will strongly disfavor interaction with the highly polar, hydrogen-bonding network of water. |

Experimental Determination of Solubility: A Detailed Protocol

To obtain precise, quantitative solubility data, a standardized experimental procedure is necessary. The following protocol is a generalized method adapted from established techniques for determining the solubility of liquid solutes.

Principle

An excess amount of the solute, this compound, is mixed with a known volume of the solvent of interest. The mixture is agitated at a constant temperature until equilibrium is reached, creating a saturated solution. The undissolved solute is then separated, and the concentration of the this compound in the clear, saturated solution is determined.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or magnetic stirrer with a temperature-controlled plate

-

Centrifuge

-

Syringes and syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a suitable detector (e.g., FID) or another appropriate analytical instrument.

Procedure

-

Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation.

-

Sample Preparation: In a series of glass vials, add a measured volume of the chosen solvent.

-

Addition of Solute: To each vial, add an excess amount of this compound. The presence of a distinct second phase (undissolved solute) should be visible.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be rigorously controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow for initial phase separation. For a more complete separation of the undissolved solute, centrifuge the vials at a set speed and temperature.

-

Sample Extraction: Carefully extract an aliquot of the clear, supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any remaining microscopic droplets of the undissolved solute.

-

Dilution: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted samples using a pre-calibrated analytical method, such as gas chromatography, to determine the precise concentration of this compound.

-

Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-Depth Technical Guide to the Electrophilic Amination Synthesis of Hydrazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methods for the synthesis of hydrazines via electrophilic amination. It is designed to furnish researchers, scientists, and professionals in drug development with detailed, actionable information to support their work in this critical area of synthetic chemistry. The guide delves into the most prevalent and effective methods, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of reaction pathways and workflows.

Introduction to Electrophilic Amination for Hydrazine Synthesis

The formation of the nitrogen-nitrogen (N-N) bond is a fundamental transformation in organic synthesis, with the resulting hydrazine moiety serving as a key structural motif in a vast array of pharmaceuticals, agrochemicals, and energetic materials. Electrophilic amination has emerged as a powerful and versatile strategy for the construction of this bond. This approach involves the reaction of a nucleophilic amine with an electrophilic aminating agent, a reagent that delivers a "cationic" nitrogen equivalent.

This guide will focus on three principal classes of electrophilic aminating reagents:

-

Chloramine and its derivatives: Classical and cost-effective reagents for direct amination.

-

Hydroxylamine-O-sulfonic acid (HOSA): A more stable and versatile alternative to chloramines.

-

Oxaziridines: A class of tunable reagents that allow for the introduction of protected amino groups.

Each of these methods offers distinct advantages and is suited to different synthetic contexts. This guide will provide the necessary details to evaluate and implement these techniques effectively.

Synthesis of Hydrazines using Chloramine

The reaction of chloramine (NH₂Cl) with primary and secondary amines is a long-established method for the synthesis of substituted hydrazines. The process is typically carried out in a non-aqueous solvent in the presence of a base to neutralize the hydrogen chloride byproduct.

General Reaction Scheme

The overall transformation can be represented as follows:

A base is required to drive the reaction to completion by scavenging the HCl generated.

Experimental Protocol: Synthesis of Phenylhydrazine[1]

This protocol details the synthesis of phenylhydrazine from aniline using gaseous chloramine.

Materials:

-

Aniline (freshly distilled)

-

Chloramine gas

-

Potassium hydroxide (KOH)

-

Methanol

-

Ether

-

Nitrogen gas

Equipment:

-

Chloramine generator

-

Three-necked reaction vessel with a stirrer, gas inlet, and outlet

-

Drying tube

Procedure:

-

Chloramine Generation: Gaseous chloramine is produced by the reaction of chlorine gas with an excess of ammonia gas. The flow rates are adjusted to optimize the yield of chloramine.[1]

-

Reaction Setup: A solution of potassium hydroxide (1.1 g, 19.6 mmol) in methanol (350 ml) is placed in the reaction vessel. The system is flushed with dry nitrogen.

-

Reaction: A solution of aniline (5.2 g, 56 mmol) in ether is added to the methanolic KOH solution. Gaseous chloramine is then bubbled through the stirred solution for a defined period (e.g., 45 minutes, delivering approximately 47 mmol of chloramine). The reaction is carried out at room temperature.

-

Work-up: After the reaction, the solvent is removed under reduced pressure. The residue is extracted with ether, and the ether extract is washed with water to remove inorganic salts.

-

Isolation: The ethereal solution is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield phenylhydrazine. The product can be further purified by distillation under reduced pressure.

Quantitative Data for Chloramine-Based Hydrazine Synthesis

The following table summarizes the yields of various N-substituted hydrazines synthesized using the anhydrous chloramine process.[1]

| Amine Substrate | Product | Base | Solvent | Reaction Time | Yield (%) |

| Aniline | Phenylhydrazine | KOH | Methanol/Ether | 45 min | 43 |

| p-Toluidine | p-Tolylhydrazine | KOH | Methanol/Ether | 45 min | 43 |

| N-Aminoethylpiperidine | N-(N'-Amino)aminoethylpiperidine | KOH | Methanol/Ether | - | - |

| Pyrrolidine | N-Aminopyrrolidine | KOH | Methanol/Ether | - | - |

| Piperidine | N-Aminopiperidine | KOH | Methanol/Ether | 45 min | 55 |

Note: The yield is based on the amount of chloramine used.

Reaction Workflow

Synthesis of Hydrazines using Hydroxylamine-O-sulfonic Acid (HOSA)

Hydroxylamine-O-sulfonic acid (H₂NOSO₃H) is a versatile and stable crystalline solid that serves as an effective electrophilic aminating agent for the synthesis of hydrazines.[2] It is generally considered safer to handle than chloramine. The reaction proceeds by the nucleophilic attack of an amine on the nitrogen atom of HOSA, with the sulfate group acting as a good leaving group.

General Reaction Scheme

The reaction of a primary or secondary amine with HOSA can be depicted as:

The resulting hydrazinium salt is then neutralized with a base to afford the free hydrazine.

Experimental Protocol: Synthesis of N-Aminopiperidine[3]

This protocol describes a general procedure for the synthesis of hydrazines using HOSA in an aqueous medium.

Materials:

-

Piperidine

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Sodium hydroxide (NaOH)

-

Water

Equipment:

-

Stirred reactor with a thermostatic envelope

-

Addition funnel

Procedure:

-

Reaction Setup: An aqueous solution of piperidine (e.g., 66% by weight) is charged into the reactor and the temperature is maintained between 0 and 20 °C.

-

Addition of HOSA: An aqueous solution of HOSA (e.g., 32% by weight) is added dropwise to the stirred piperidine solution over a period of 1.5 hours, while maintaining the temperature between 0 and 20 °C. The reaction is exothermic.

-

Stirring: The reaction mixture is stirred for an additional 30 minutes at the same temperature.

-

Neutralization: 2.2 molar equivalents of sodium hydroxide (relative to HOSA) are added to neutralize the resulting aminopiperidinium sulfate and form sodium sulfate.

-

Work-up and Isolation: The reaction mixture is worked up to isolate the N-aminopiperidine. This typically involves extraction with an organic solvent, followed by drying and removal of the solvent. The product can be purified by distillation.

Quantitative Data for HOSA-Based Hydrazine Synthesis

The following table presents data for the synthesis of N-aminopiperidine (NAPP) using HOSA, highlighting the effect of the amine-to-HOSA molar ratio on the yield.[3]

| Amine | Amine:HOSA Molar Ratio | Temperature (°C) | Yield of Hydrazinium Salt (%) |

| Piperidine | 8 | 0-20 | 94 |

Reaction Pathway

Synthesis of Hydrazines using Oxaziridines

Oxaziridines are a class of three-membered heterocyclic compounds containing a C-N-O ring.[4] They are effective electrophilic aminating agents, particularly for the synthesis of protected hydrazines. A key advantage of using certain oxaziridines is that the byproduct of the amination is a ketone, which is generally less reactive towards the amine starting material and hydrazine product than the aldehyde byproducts from other reagents.[5]

General Reaction Scheme

The reaction of a primary or secondary amine with an N-(alkoxycarbonyl)oxaziridine proceeds as follows:

In this example, a diethylketomalonate-derived oxaziridine is used to deliver a Boc-protected amino group, yielding an N-Boc-protected hydrazine.[6][7]

Experimental Protocol: Synthesis of N-Boc-2-phenylethylhydrazine[5]

This protocol describes the electrophilic amination of a primary amine using a diethylketomalonate-derived oxaziridine.

Materials:

-

2-Phenylethylamine

-

Diethyl 2-(tert-butoxycarbonyl)-3,3-diethyloxaziridine-2-carboxylate

-

Toluene

-

Silica gel

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Chromatography column

Procedure:

-

Reaction Setup: To a solution of 2-phenylethylamine (1.0 mmol) in toluene (2 mL) is added the diethylketomalonate-derived oxaziridine (1.1 mmol).

-

Reaction: The reaction mixture is stirred at room temperature for the time indicated in the table below (typically 1-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the N-Boc-protected hydrazine.

Quantitative Data for Oxaziridine-Based Hydrazine Synthesis

The following table summarizes the yields for the synthesis of various N-Boc-hydrazines from primary amines using a diethylketomalonate-derived oxaziridine.[5][7]

| Amine Substrate | Solvent | Time (h) | Yield (%) |

| 2-Phenylethylamine | Toluene | 1 | 95 |

| Benzylamine | Toluene | 1 | 92 |

| Aniline | Toluene | 24 | 85 |

| p-Methoxyaniline | Toluene | 24 | 90 |

| L-Phenylalanine methyl ester | Toluene | 4 | 88 |

| 2-Aminopyridine | Dichloromethane | 24 | 75 |

Experimental Workflow

Conclusion

The electrophilic amination methods presented in this guide—utilizing chloramine, hydroxylamine-O-sulfonic acid, and oxaziridines—represent a powerful toolkit for the synthesis of hydrazines. Each method possesses a unique profile of reactivity, stability, and substrate scope, making them suitable for a variety of applications in research and development.

-

The chloramine process offers a cost-effective, albeit sometimes harsh, route to a range of substituted hydrazines.

-

Hydroxylamine-O-sulfonic acid provides a safer and more versatile alternative, with good yields in aqueous media.

-

Oxaziridines excel in the synthesis of protected hydrazines, which are valuable intermediates in multi-step syntheses, and offer the advantage of producing less reactive byproducts.

By providing detailed experimental protocols, comparative quantitative data, and clear visual representations of the workflows, this guide aims to empower researchers to select and implement the most appropriate electrophilic amination strategy for their specific synthetic goals. The continued development of novel electrophilic aminating reagents promises to further expand the capabilities and applications of this important class of reactions.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. WO2010142810A1 - Synthesis of hydrazines from hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]

- 4. Oxaziridine - Wikipedia [en.wikipedia.org]

- 5. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]

- 6. Hydrazine synthesis by N-N coupling [organic-chemistry.org]

- 7. Oxaziridine-mediated amination of primary amines: scope and application to a one-pot pyrazole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Nucleophilic potential of substituted hydrazines in chemical reactions

An In-depth Technical Guide to the Nucleophilic Potential of Substituted Hydrazines

Introduction

Substituted hydrazines, organic derivatives of hydrazine (N₂H₄), are a versatile class of compounds widely utilized in organic synthesis and medicinal chemistry. Their utility stems from the presence of two adjacent nitrogen atoms, each bearing a lone pair of electrons, which imparts significant nucleophilic character. This guide provides a comprehensive exploration of the nucleophilic potential of substituted hydrazines, detailing the factors that govern their reactivity, quantitative measures of their nucleophilicity, and the experimental protocols used for these determinations. This document is intended for researchers, scientists, and drug development professionals who employ these reagents in their work.

The nucleophilicity of a chemical species is a kinetic measure of its ability to donate an electron pair to an electrophile. In substituted hydrazines, the terminal nitrogen (β-nitrogen) is generally the more nucleophilic center due to lesser steric hindrance and electronic effects. However, the reactivity is a nuanced interplay of electronic, steric, and solvent effects. Understanding these factors is crucial for predicting reaction outcomes and designing synthetic routes. Their applications are extensive, ranging from the synthesis of pharmaceuticals and agrochemicals to their use as precursors for various heterocyclic compounds.[1][2]

Factors Influencing the Nucleophilicity of Substituted Hydrazines

The nucleophilic strength of a substituted hydrazine is not static; it is modulated by a combination of structural and environmental factors.

-

Electronic Effects: The nature of the substituent(s) on the hydrazine moiety plays a critical role. Electron-donating groups (EDGs), such as alkyl groups, increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity. Conversely, electron-withdrawing groups (EWGs) like acyl or sulfonyl groups diminish nucleophilicity by delocalizing the lone pair electrons and reducing their availability for reaction.[3] For example, studies have shown that methoxy- and methyl-substituted arylhydrazines react substantially faster than electron-deficient ones like pentafluorophenylhydrazine.[4][5]

-

Steric Hindrance: The size of the substituents on or near the nucleophilic nitrogen atom can impede its approach to an electrophile. Increasing the steric bulk generally decreases the rate of nucleophilic attack.[6]

-

The α-Effect: This much-discussed phenomenon describes the enhanced nucleophilicity of an atom that has an adjacent atom (in the α-position) bearing a lone pair of electrons.[7] While hydrazine and its derivatives are classic examples of α-effect nucleophiles, some studies have found that their reactivity does not always show a significant enhancement compared to primary amines of similar basicity.[8][9][10] For instance, in some contexts, hydrazine has a reactivity similar to methylamine, suggesting that replacing a hydrogen in ammonia with a methyl group can increase nucleophilicity more than introducing an amino group.[8][9][11]

-

Solvent: The solvent can significantly influence nucleophilic reactions.[6] In polar protic solvents (e.g., water, ethanol), the hydrazine can be stabilized by hydrogen bonding, which can decrease its nucleophilicity. Polar aprotic solvents (e.g., acetonitrile, DMSO) do not form strong hydrogen bonds, often leading to higher reactivity. Despite this, the relative reactivities of different substituted hydrazines are often similar in both water and acetonitrile, though absolute reaction rates can be up to 100 times lower in water.[8][9][11]

-

Basicity (pKa): While often correlated, nucleophilicity and basicity are distinct properties. Basicity is a thermodynamic concept (an equilibrium constant), whereas nucleophilicity is kinetic (a reaction rate). Often, a stronger base is also a stronger nucleophile, but this is not always the case, especially when comparing atoms of different sizes or when steric effects are significant.

Quantitative Data on Nucleophilicity

The nucleophilic potential of substituted hydrazines can be quantified through pKa values and reaction rate constants.

Table 1: pKa Values of Selected Substituted Hydrazines

The pKa value indicates the acidity of the conjugate acid of the hydrazine. A higher pKa corresponds to a stronger base, which often implies higher nucleophilicity.

| Compound | pKa | Solvent | Reference |

| Hydrazine | 8.07 | Water | [12] |

| Methylhydrazine | 7.87 | Water | [12] |

| N,N-Dimethylhydrazine | 7.21 | Water | |

| N,N'-Dimethylhydrazine | 7.52 | Water | [12] |

| Tetramethylhydrazine | 6.30 | Water | [12] |

| Phenylhydrazine | 5.27 | Water | |

| N,N'-Diprotected Hydrazines (Carbamate/Sulfonyl) | 12.7 - 14.5 | DMSO | [13][14] |

| Triprotected Hydrazines (Carbamate/Imidodicarbonate) | 15.1 - 17.3 | DMSO | [13][14] |

Note: pKa values can vary significantly with the solvent used.

Table 2: Second-Order Rate Constants for Reactions of Hydrazines with Carbonyls

Reaction kinetics provide a direct measure of nucleophilicity. The data below illustrates the significant variation in reaction rates depending on the hydrazine and electrophile structure.

| Hydrazine | Electrophile | Apparent k₂ (M⁻¹s⁻¹) | pH | Reference |

| Phenylhydrazine | 2-Formylpyridine | 0.046 | 7.0 | [4] |

| 4-Methoxyphenylhydrazine | 2-Formylpyridine | 0.12 | 7.0 | [4] |

| Pentafluorophenylhydrazine | 2-Formylpyridine | 0.015 | 7.0 | [4] |

| o-Carboxyphenylhydrazine (OCPH) | Butyraldehyde | >10 | 7.0 | [5] |

| o-Carboxyphenylhydrazine (OCPH) | 2-Acetylpyridine | 0.36 | 7.0 | [5] |

| Dimethylaminoethylhydrazine (DMAEH) | 4-Nitrobenzaldehyde | 2.5 | 7.0 | [4] |

Experimental Protocols

A. Determination of pKa by Potentiometric Titration

This method is used to determine the acidity of the N-H bonds in protected hydrazine derivatives.[13][14]

-

Preparation: A sample of the hydrazine derivative is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., tetrabutylammonium hydroxide) in the same solvent.

-

Measurement: The potential difference (in millivolts) is measured after each addition of the titrant using a pH meter or potentiometer equipped with a glass electrode.

-

Analysis: The half-equivalence point on the titration curve (a plot of mV vs. volume of titrant) corresponds to the pKa of the compound. The system is often calibrated using standard acids with known pKa values in the same solvent.

B. Determination of Nucleophilicity by Kinetic Studies

The kinetics of reactions involving hydrazines are commonly studied using UV-vis spectroscopy to monitor the change in concentration of reactants or products over time.[8][9][15]

-

Instrumentation: A conventional, stopped-flow, or laser-flash photolysis spectrophotometer is used, depending on the reaction speed.

-

Procedure: Solutions of the hydrazine and a suitable electrophile (e.g., benzhydrylium ions, quinone methides, or aldehydes with a chromophore) are prepared in a specific solvent (e.g., acetonitrile or water).[8][15]

-

Reaction Initiation: The reaction is initiated by rapidly mixing the reactant solutions. For very fast reactions, a stopped-flow apparatus is employed.

-

Data Acquisition: The change in absorbance at a specific wavelength (corresponding to the formation of the product or consumption of a reactant) is recorded over time.

-

Rate Constant Calculation: The data is fitted to a pseudo-first-order kinetic model (if one reactant is in large excess) to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of the excess reactant.[4][5]

References

- 1. naturalspublishing.com [naturalspublishing.com]

- 2. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 3. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are the key factors that influence nucleophilicity? | AAT Bioquest [aatbio.com]

- 7. echemi.com [echemi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Collection - Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the 뱉Effect in Hydrazine Reactivities - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety Protocols and Handling of (2-Ethyl-hexyl)-hydrazine

Disclaimer: Specific safety, toxicological, and experimental data for (2-Ethyl-hexyl)-hydrazine (CAS No. 887591-66-4) is limited in publicly available literature. The following guide is based on the general properties of hydrazine derivatives and established safety protocols for handling highly hazardous chemicals. Researchers, scientists, and drug development professionals should treat this compound with extreme caution and handle it in a controlled laboratory setting. All actions should be guided by a thorough, substance-specific risk assessment.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C8H20N2.[1][2] While detailed experimental data is scarce, some basic properties are known.

| Property | Value | Reference |

| CAS Number | 887591-66-4 | [1] |

| Molecular Formula | C8H20N2 | [1][2] |

| Molecular Weight | 144.26 g/mol | [1][2] |

| Canonical SMILES | CCCCC(CC)CNN | [2] |

Hazard Identification and Toxicology

Hydrazine and its derivatives are known to be highly toxic, and this compound should be presumed to share these hazardous properties. The primary routes of exposure are inhalation, skin contact, and ingestion.[3]

General Health Effects of Hydrazines:

-

Acute Effects: Exposure to hydrazines can cause severe irritation to the eyes, nose, and throat.[4] Systemic effects may include dizziness, headache, nausea, pulmonary edema, seizures, and in severe cases, coma.[4][5] Hydrazines are corrosive and can cause severe skin burns and dermatitis upon contact.[4] Acute exposure can also lead to damage to the liver, kidneys, and central nervous system.[3][4]

-

Chronic Effects: Long-term exposure to hydrazines has been linked to damage to the lungs, liver, spleen, and thyroid in animal studies.[4]

-

Carcinogenicity: Hydrazine is classified by the EPA as a Group B2, probable human carcinogen, based on evidence from animal studies showing an increased incidence of lung, nasal cavity, and liver tumors.[4][5]

-

Sensitization: Hydrazines are potent skin sensitizers.[6] Initial exposure may lead to an allergic reaction, and subsequent low-level exposure can cause itching and a skin rash.[5]

Due to the lack of specific data for this compound, it is prudent to adhere to the occupational exposure limits established for hydrazine.

| Regulatory Body | Exposure Limit (Time-Weighted Average) | Reference |

| OSHA PEL | 1 ppm (8-hour) | [5] |

| NIOSH REL | 0.03 ppm (2-hour) | [5] |

| ACGIH TLV | 0.01 ppm (8-hour) | [5] |

Safe Handling and Storage

All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

Handling Procedures:

-

Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[7]

-

Use spark-proof tools and explosion-proof equipment, as hydrazines can form explosive mixtures with air upon heating.[8][9]

-

Ground and bond containers when transferring the material to prevent static discharge.[9]

-

Work in a well-ventilated area.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[8]

-

Wash hands thoroughly after handling.[10]

Storage Requirements:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][9]

-

Keep away from incompatible materials such as strong oxidizers, acids, and metals.[7][11]

-

Protect from heat, sparks, open flames, and direct sunlight.[9][12][13]

-

Storage under an inert atmosphere, such as a nitrogen blanket, is recommended.[9]

Caption: Standard operating procedure for handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.[10] Eyewash stations should be readily accessible.[13]

-

Skin Protection: A complete chemical-resistant suit or lab coat must be worn.[10] Gloves must be inspected prior to use and should be made of a material resistant to hydrazines. Dispose of contaminated gloves after use.[10]

-

Respiratory Protection: When working outside of a fume hood or when vapors/aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges is required.[8][12]

Emergency Procedures

Immediate and appropriate response to an emergency is critical to minimizing harm.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing. Seek immediate medical attention.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

-

In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[9]

-

In Case of Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[10]

-

Spill Response: Evacuate personnel to a safe area and ensure adequate ventilation.[10] Remove all sources of ignition.[9] Wearing full PPE, contain the spill and clean it up using an appropriate absorbent material. Do not let the product enter drains.[10] Collect waste in a suitable, closed container for disposal.[10]

Caption: Emergency response flowchart for a this compound spill.

Conclusion

This compound is a chemical that requires handling with the utmost care due to the known high toxicity and carcinogenicity of the hydrazine class of compounds. All laboratory operations involving this substance must be preceded by a detailed risk assessment and the implementation of stringent safety controls. Adherence to the guidelines outlined in this document, including the consistent use of engineering controls and personal protective equipment, is essential for the protection of all laboratory personnel.

References

- 1. This compound | 887591-66-4 [chemicalbook.com]

- 2. labshake.com [labshake.com]

- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. epa.gov [epa.gov]

- 5. nj.gov [nj.gov]

- 6. Hydrazine (EHC 68, 1987) [inchem.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. energychemstore.com [energychemstore.com]

- 12. download.basf.com [download.basf.com]

- 13. fishersci.com [fishersci.com]

Commercial Availability and Technical Guide for (2-Ethyl-hexyl)-hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, potential synthesis, and key considerations for (2-Ethyl-hexyl)-hydrazine (CAS No. 887591-66-4). This document is intended for professionals in research and development who require a technical understanding of this compound.

Commercial Availability and Suppliers

This compound is available from a number of specialized chemical suppliers. The primary suppliers identified are BOC Sciences and American Custom Chemicals Corporation. The compound is typically available in high purity, suitable for research and development purposes. Pricing and availability can be obtained by inquiring directly with the suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| BOC Sciences | This compound | 887591-66-4 | Inquire | Inquire |

| American Custom Chemicals Corporation | 1-(2-ETHYLHEXYL)HYDRAZINE | 887591-66-4 | 95.00% | Inquire |

| ChemicalBook | This compound | 887591-66-4 | 95% | 5MG, 10g |

Note: Pricing and availability are subject to change and should be confirmed with the respective suppliers.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 887591-66-4 | [1] |

| Molecular Formula | C8H20N2 | [1] |

| Molecular Weight | 144.26 g/mol | [1] |

| Canonical SMILES | CCCCC(CC)CNN | [1] |

Proposed Synthesis Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on general organic chemistry principles and established methods for the synthesis of substituted hydrazines, two plausible synthetic routes are proposed below. These protocols are intended as a guide and would require optimization and validation in a laboratory setting.

Proposed Method 1: Direct Alkylation of Hydrazine

This is a common method for the synthesis of mono-alkylated hydrazines. It involves the reaction of a large excess of hydrazine with an alkyl halide to minimize the formation of di- and tri-substituted products.

Reaction:

2-Ethylhexyl bromide + Hydrazine (excess) → this compound + Hydrazine hydrobromide

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a significant molar excess (e.g., 10-20 equivalents) of hydrazine hydrate.

-

Addition of Alkyl Halide: Slowly add 2-ethylhexyl bromide (1 equivalent) dropwise to the stirring hydrazine hydrate at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours (monitoring by TLC or GC-MS is recommended to determine completion).

-

Work-up: Cool the reaction mixture to room temperature. Add a suitable organic solvent (e.g., diethyl ether or dichloromethane) and water. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Proposed Method 2: Reductive Amination of 2-Ethylhexanal with Hydrazine

Reductive amination is another viable method for the synthesis of substituted hydrazines. This two-step, one-pot reaction involves the formation of a hydrazone intermediate followed by its reduction.

Reaction:

2-Ethylhexanal + Hydrazine → 2-Ethylhexyl-hydrazone (intermediate) 2-Ethylhexyl-hydrazone + Reducing Agent → this compound

Experimental Protocol:

-

Hydrazone Formation: In a round-bottom flask, dissolve 2-ethylhexanal (1 equivalent) in a suitable solvent such as ethanol or methanol. Add hydrazine hydrate (1-1.2 equivalents) and a catalytic amount of acid (e.g., acetic acid). Stir the mixture at room temperature for 1-2 hours to form the hydrazone.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add a reducing agent such as sodium borohydride (NaBH4) or sodium cyanobohydride (NaBH3CN) in portions.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until the reduction is complete (monitor by TLC or GC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or distillation under reduced pressure.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, as a hydrazine derivative, it should be handled with extreme caution in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Hydrazine and its derivatives are often toxic, corrosive, and potentially carcinogenic.

General Precautions:

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area away from oxidizing agents.

-

In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for procuring and ensuring the quality of this compound for research applications.

Proposed Synthesis Pathway: Direct Alkylation

This diagram illustrates the proposed direct alkylation synthesis route for this compound.

References

A Comprehensive Review of Alkyl Hydrazine Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core synthetic methodologies for preparing alkyl hydrazines, crucial intermediates in pharmaceuticals, agrochemicals, and materials science. The document details key experimental protocols, presents quantitative data for comparative analysis, and visualizes complex pathways and workflows to facilitate understanding.

Introduction to Alkyl Hydrazines

Alkyl hydrazines are a class of organic compounds characterized by a nitrogen-nitrogen single bond with one or more alkyl substituents. Their unique chemical reactivity makes them valuable building blocks in organic synthesis and key components in various biologically active molecules. Hydrazine derivatives are found in drugs for treating tuberculosis, Parkinson's disease, and hypertension.[1] This guide focuses on the primary synthetic routes to access mono-, di-, and tri-substituted alkyl hydrazines, providing practical details for laboratory application.

Core Synthetic Methodologies

The synthesis of alkyl hydrazines can be broadly categorized into three main approaches: the direct alkylation of hydrazine and its derivatives, the reductive amination of carbonyl compounds, and the reduction of N-nitrosamines.

Alkylation of Hydrazine and Derivatives

Direct alkylation of hydrazine is a straightforward approach but can be challenging to control, often leading to mixtures of products. However, several methods have been developed to improve selectivity.

One effective strategy involves the use of a nitrogen dianion intermediate, which allows for selective mono- or dialkylation.[2][3] Metalation of a protected hydrazine, such as PhNHNHBoc, with a strong base like n-butyllithium generates a highly reactive dianion that can be selectively alkylated.[3]

Table 1: Selective Alkylation of Phenylhydrazine Derivatives via Dianion Intermediate [2]

| Entry | Electrophile (R-X) | Product | Yield (%) |

| 1 | MeI | Ph(Me)NNHBoc | 95 |

| 2 | EtI | Ph(Et)NNHBoc | 92 |

| 3 | PrI | Ph(Pr)NNHBoc | 85 |

| 4 | BuI | Ph(Bu)NNHBoc | 88 |

| 5 | Allyl-Br | Ph(Allyl)NNHBoc | 96 |

| 6 | Bn-Br | Ph(Bn)NNHBoc | 94 |

Materials:

-

N-Boc-N-phenylhydrazine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Alkyl halide (e.g., methyl iodide)

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of N-Boc-N-phenylhydrazine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-